

The Discovery and Synthesis of JNJ-46281222: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-46281222, chemically known as 3-(Cyclopropylmethyl)-7-[(4-phenyl-1-piperidinyl)methyl]-8-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine, is a highly potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). [1][4] Allosteric modulation of the mGlu2 receptor presents a promising therapeutic strategy for treating a variety of neurological and psychiatric disorders.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of **JNJ-46281222**, intended for researchers and professionals in the field of drug development.

Discovery and Rationale

JNJ-46281222 was developed by Janssen Research and Development as part of a program to identify novel mGlu2 PAMs.[1] The rationale behind targeting the mGlu2 receptor with a PAM is to enhance the endogenous signaling of glutamate, which is thought to be dysregulated in conditions such as schizophrenia and anxiety. PAMs offer a more nuanced approach compared to direct agonists, as their effect is dependent on the presence of the endogenous ligand, potentially reducing the risk of over-activation and subsequent receptor desensitization.

Synthesis







While a detailed, step-by-step synthesis protocol for **JNJ-46281222** has not been publicly disclosed, the synthesis of structurally related compounds, particularly advanced leads of 1,2,4-triazolo[4,3-a]pyridines, provides a plausible synthetic route. The general approach likely involves the construction of the trifluoromethyl-substituted triazolopyridine core, followed by the introduction of the cyclopropylmethyl and phenylpiperidine moieties.

A potential synthetic pathway can be inferred from the synthesis of similar compounds. The synthesis of the core 1,2,4-triazolo[4,3-a]pyridine scaffold can be achieved through the reaction of a substituted 2-hydrazinopyridine with an appropriate carboxylic acid or its derivative, followed by cyclization. Subsequent functionalization at the 7-position, likely via a halomethyl intermediate, would allow for the introduction of the 4-phenylpiperidine group through nucleophilic substitution. The final step would involve the attachment of the cyclopropylmethyl group at the 3-position.

Pharmacological Profile

JNJ-46281222 is a highly potent and selective mGlu2 PAM. Its pharmacological activity has been extensively characterized through a series of in vitro assays.

Quantitative Data Summary



Parameter	Value	Assay Conditions	Reference
Binding Affinity (KD)	1.7 nM	[3H]-JNJ-46281222 saturation binding on CHO-K1 cell membranes expressing hmGlu2	[1][2]
Binding Affinity (pKi)	8.33	Homologous displacement with [3H]-JNJ-46281222	[1]
Maximal Binding (Bmax)	1.1 pmol·mg-1 protein	[3H]-JNJ-46281222 saturation binding on CHO-K1 cell membranes expressing hmGlu2	[1]
Potency (pEC50)	7.71 ± 0.02	[35S]-GTPyS binding assay in the presence of 4 µM (EC20) glutamate	[1]
Intrinsic Activity (pEC50)	6.75 ± 0.08	[35S]-GTPyS binding assay in the absence of glutamate	[1]
Maximal Response	193 ± 5%	[35S]-GTPyS binding assay, relative to maximal glutamate response	[1]
Inhibition by GTP (pIC50)	5.95	[3H]-JNJ-46281222 binding in the presence of increasing GTP concentrations	[1]

Mechanism of Action



JNJ-46281222 acts as a positive allosteric modulator of the mGlu2 receptor. It binds to a site on the receptor that is distinct from the orthosteric binding site for glutamate.[1] This allosteric binding enhances the affinity and/or efficacy of glutamate.[1] Specifically, JNJ-46281222 has been shown to increase the potency of glutamate by five-fold and enhance the maximum glutamate-induced response by approximately two-fold in a [35S]-GTPγS binding assay.[1] The binding of [3H]-JNJ-46281222 is increased in the presence of glutamate, suggesting a cooperative binding mechanism.[1][2] Conversely, its binding is significantly reduced in the presence of GTP, indicating a preference for the G protein-coupled state of the receptor.[1][2]

Experimental Protocols [3H]-JNJ-46281222 Radioligand Binding Assay

This assay is used to determine the binding affinity (KD) and density of binding sites (Bmax) of JNJ-46281222 for the mGlu2 receptor.

Methodology:

- Membrane Preparation: Membranes are prepared from CHO-K1 cells stably expressing the human mGlu2 receptor (hmGlu2).
- Saturation Binding:
 - Varying concentrations of [3H]-JNJ-46281222 are incubated with a fixed amount of membrane protein (e.g., 20-30 μg) in an appropriate binding buffer.
 - Incubation is typically carried out for 60 minutes.
 - Non-specific binding is determined in the presence of a high concentration of unlabeled
 JNJ-46281222 or a related compound.
- Homologous Displacement:
 - A fixed concentration of [3H]-JNJ-46281222 (e.g., 6 nM) is incubated with membranes in the presence of increasing concentrations of unlabeled JNJ-46281222.
- Assay Termination: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.



 Data Analysis: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting. Saturation binding data are analyzed using non-linear regression to determine KD and Bmax. Displacement data are used to calculate the pKi value.

[35S]-GTPyS Functional Assay

This functional assay measures the activation of G proteins coupled to the mGlu2 receptor and is used to determine the potency (EC50) and efficacy of **JNJ-46281222**.

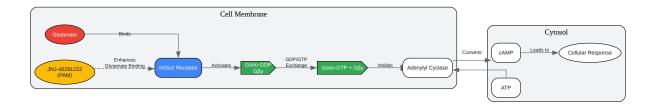
Methodology:

- Membrane Preparation: Membranes from CHO-K1 cells expressing hmGlu2 are used.
- Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 3 mM MgCl2, and 10 μM GDP.[5]
- Incubation:
 - Membranes (5-10 μg) are pre-incubated with varying concentrations of JNJ-46281222 in the presence or absence of a fixed concentration of glutamate (e.g., EC20 concentration of 4 μM) for 30 minutes at 25°C.[1][5]
 - [35S]-GTPyS (final concentration ~0.3 nM) is then added, and the incubation continues for another 30 minutes at 25°C.[5]
- Assay Termination: The reaction is stopped by rapid filtration over GF/B filters.
- Data Analysis: The amount of bound [35S]-GTPyS is determined by scintillation counting.
 Data are normalized to the maximal response induced by a saturating concentration of glutamate (e.g., 1 mM) and analyzed using non-linear regression to determine pEC50 and maximal response values.[1]

Signaling Pathway and Experimental Workflow Visualizations mGlu2 Receptor Signaling Pathway



The mGlu2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit. Upon activation by glutamate, the receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the Gαi/o subunit. The activated Gαi/o-GTP and the Gβγ dimer then dissociate and modulate downstream effectors. The primary downstream effect of Gαi/o activation is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. **JNJ-46281222**, as a PAM, enhances this signaling cascade in the presence of glutamate.



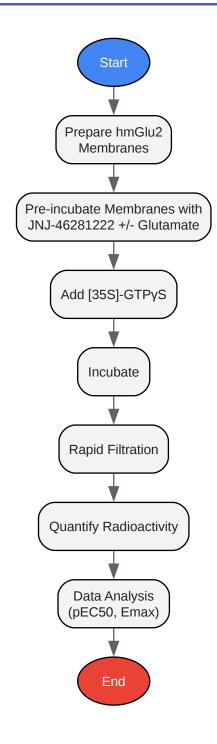
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Caption: mGlu2 receptor signaling pathway modulated by JNJ-46281222.

Experimental Workflow for [35S]-GTPyS Assay

The following diagram illustrates the key steps in the [35S]-GTPyS functional assay to determine the potency of **JNJ-46281222**.





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Caption: Workflow for the [35S]-GTPyS binding assay.

Conclusion

JNJ-46281222 is a valuable research tool for studying the mGlu2 receptor and a promising lead compound in the development of therapeutics for neurological and psychiatric disorders.



Its high potency and selectivity make it an ideal probe for elucidating the role of mGlu2 receptor modulation in various physiological and pathological processes. This guide provides a comprehensive overview of its discovery, synthesis, and in vitro characterization, offering a foundational resource for scientists and researchers in the field.

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